2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol
Description
2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol is a fascinating compound characterized by its unique structure and diverse applications
Properties
IUPAC Name |
2-[2-hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3O2S/c8-7(9,10)5-11-6(16-12-5)13(1-3-14)2-4-15/h14-15H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNBETPXBIVJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)C1=NC(=NS1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol typically involves the reaction of 3-(trifluoromethyl)-1,2,4-thiadiazole with ethanolamine. The reaction is conducted under reflux conditions with an appropriate solvent such as ethanol or methanol, and a suitable catalyst to promote the reaction.
Industrial Production Methods
For industrial-scale production, continuous flow reactors are often employed to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is critical to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol can undergo oxidation reactions, often involving agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of this compound can be achieved using agents like lithium aluminium hydride.
Substitution: : Various nucleophiles can replace the hydroxyl group, enabling the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Ethanol, methanol, acetonitrile.
Major Products Formed
Oxidation: : Formation of corresponding ketones or aldehydes.
Reduction: : Production of amines or other reduced forms.
Substitution: : Creation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol has several notable applications across different scientific fields:
Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.
Biology: : Studied for its potential antimicrobial and antifungal properties.
Medicine: : Explored for its possible roles in drug development, particularly for compounds targeting enzymes or receptors.
Industry: : Utilized in the development of agricultural chemicals and as a component in various industrial processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular processes. By binding to these targets, 2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol can modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important subject of study for researchers and professionals in these fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
